

Technical Support Center: Accurate Measurement of Erupted Liquid Volume

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Compound of Interest		
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in measuring the volume of erupted liquid.

Troubleshooting Guides

This section addresses specific issues that may arise during liquid volume measurement experiments.

Issue 1: Inaccurate or Inconsistent Readings with Micropipettes

Symptoms:

- Noticeable variation in dispensed volumes between repetitions.
- Failure to aspirate the set volume.
- Liquid dripping from the pipette tip after aspiration.

Possible Causes and Solutions:

Troubleshooting & Optimization

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Cause	Solution	
Incorrect Pipetting Technique	Ensure the pipette is held vertically (not exceeding a 20-degree angle) during aspiration. [1] Depress the plunger to the first stop before immersing the tip, and release it smoothly.[2]	
Temperature Differences	Allow the pipette, tips, and liquid to equilibrate to the same temperature before use. Pre-wet the pipette tip by aspirating and dispensing the liquid back into the source container three to five times.[1][3]	
Worn or Damaged Seals/O-rings	Inspect the seals and O-rings for any signs of wear, cracks, or damage. Replace them if necessary, following the manufacturer's instructions.[4]	
Improper Tip Fit	Use high-quality tips recommended by the pipette manufacturer to ensure a proper seal.[4] Check that the tip is seated firmly with a gentle push and twist.	
Air Bubbles in the Tip	Visually inspect the tip for air bubbles after aspiration. If bubbles are present, dispense the liquid back into the source and re-aspirate slowly and carefully. Immerse the tip to the correct depth (typically 2-5 mm, depending on the volume).[2][5]	
Viscous or Volatile Liquids	Use a "reverse pipetting" technique.[1] For viscous liquids, aspirate and dispense more slowly than with aqueous solutions. For volatile liquids, pre-saturate the air cushion in the pipette by repeatedly aspirating and dispensing the liquid.	
Pipette Out of Calibration	If the issue persists after troubleshooting, the pipette may need to be recalibrated. Follow a standard calibration procedure.[2][4]	



Issue 2: Errors in Volumetric Measurement with Glassware (Graduated Cylinders, Volumetric Flasks)

Symptoms:

- Difficulty in reading the exact volume.
- Inconsistent results when preparing solutions of a known concentration.

Possible Causes and Solutions:



Cause	Solution		
Incorrect Reading of the Meniscus	Always read the volume from the bottom of the meniscus for aqueous solutions.[6][7] Position your eyes at the same level as the meniscus to avoid parallax error.[6][7][8]		
Using Inappropriate Glassware	For preparing solutions with a precise final volume, use a Class A volumetric flask.[9][10] [11] For general measurements where high accuracy is not critical, a graduated cylinder is suitable.[9][10] Beakers and Erlenmeyer flasks should only be used for estimations.[12][13]		
Glassware Not Clean	Ensure glassware is thoroughly cleaned to prevent contaminants from altering the liquid's properties or the meniscus shape.		
Temperature Effects	Volumetric glassware is calibrated at a specific temperature (usually 20°C).[14] Significant deviations from this temperature can affect accuracy. Allow liquids to reach room temperature before measurement if high precision is required.		
Overshooting the Calibration Mark	When filling a volumetric flask, add the final amount of solvent drop by drop using a pipette or dropper to ensure the bottom of the meniscus aligns perfectly with the calibration mark.[15][16] If you overshoot the mark, the solution must be remade.[15]		

Issue 3: Challenges in Microfluidic Volume Measurement

Symptoms:

- Inaccurate flow rates or dispensed volumes.
- Cross-contamination between samples.



• Air bubbles in the microfluidic channels.

Possible Causes and Solutions:

Cause	Solution
Dead Volume	Minimize dead volume by using shorter tubing lengths and connectors with low internal volumes.[17][18] Dead volume is the portion of the internal volume that is not in the direct flow path and can trap liquid.[18][19][20][21]
Swept Volume	While necessary for flow, be aware of the swept volume (the volume of the direct flow path) as it affects the amount of reagent needed.[19][21]
Leaks	Check all connections for leaks. Ensure fittings are properly tightened. Leaks can significantly impact the accuracy of volume delivery in microfluidic systems.
Incompatible Materials	Ensure that the materials of your microfluidic device and tubing are compatible with the liquids being used to prevent swelling or degradation.
Flow Control Issues	Use high-precision pumps, such as syringe pumps or pressure-based flow controllers, for accurate volume delivery.[21]

Frequently Asked Questions (FAQs)

Q1: What is the difference between accuracy and precision in liquid volume measurement?

A:

• Accuracy refers to how close a measured volume is to the true or intended volume.[13][22] For example, if you set a pipette to 100 μ L and it dispenses 99.8 μ L, it is highly accurate.

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 Precision refers to the reproducibility of a measurement.[23] If you dispense 100 μL multiple times and the volumes are 99.5 μL, 99.6 μL, and 99.4 μL, your pipetting is precise, though it may not be accurate.

Q2: How does liquid viscosity affect volume measurement?

A: Highly viscous liquids are more resistant to flow, which can lead to several issues:

- Incomplete Aspiration: The set volume may not be fully drawn into the pipette tip.
- Slow Dispensing: The liquid may cling to the tip, resulting in a smaller dispensed volume.
- Air Bubbles: The slow flow can increase the likelihood of air bubble formation.

To mitigate these effects, use a reverse pipetting technique, aspirate and dispense slowly, and consider using wide-bore pipette tips.[1]

Q3: How does surface tension impact the accuracy of volume measurements?

A: Surface tension can affect how a liquid interacts with the surface of the measurement device. It is the primary cause of the meniscus.[2] In pipetting, high surface tension can cause the liquid to "creep up" the outside of the tip, leading to inaccuracies. For liquids with low surface tension, dripping from the tip can be an issue.

Q4: When should I use a non-contact volume measurement method?

A: Non-contact methods, such as ultrasonic or optical sensors, are ideal in situations where:

- Sterility is critical, and physical contact with the liquid must be avoided.
- The liquid is corrosive or hazardous.
- Continuous, real-time monitoring of the volume in a vessel is required.

Q5: What is "dead volume" in a microfluidic system and how can I minimize it?

A: Dead volume is any volume within a microfluidic system that is not part of the active flow path.[18][19][20][21] This trapped liquid can lead to reagent waste and cross-contamination



between subsequent samples.[20] To minimize dead volume, you should:

- Use tubing with the smallest possible inner diameter and keep it as short as possible.
- Select connectors and valves specifically designed for low dead volume.
- Optimize the design of your microfluidic chip to have efficient and direct flow paths.[17]

Data Presentation

Table 1: Comparison of Accuracy and Precision for Common Laboratory Glassware



Glassware	Typical Use	Class A Tolerance (Example: 100 mL)	Class B Tolerance (Example: 100 mL)	Relative Accuracy	Relative Precision
Volumetric Flask	Preparing solutions of a specific volume	± 0.08 mL	± 0.16 mL	Very High	Very High
Burette	Titrations and dispensing variable, precise volumes	± 0.02 mL (for 50 mL)	± 0.05 mL (for 50 mL)	High	High
Volumetric Pipette	Transferring a fixed, highly accurate volume	± 0.02 mL (for 10 mL)	± 0.04 mL (for 10 mL)	Very High	Very High
Graduated Cylinder	Measuring approximate volumes	± 0.5 mL	± 1.0 mL	Moderate	Moderate
Beaker/Erlen meyer Flask	Estimating volumes, mixing, and heating	~5-10% error	~5-10% error	Low	Low

Note: Tolerance values are examples and can vary by manufacturer and specific instrument volume. Class A glassware provides higher accuracy than Class B.[9][11]

Experimental Protocols

Protocol 1: Standard Operating Procedure (SOP) for Micropipette Calibration (Gravimetric Method)

Objective: To verify the accuracy and precision of a variable volume micropipette.



Materials:

- · Micropipette to be calibrated
- Analytical balance with a draft shield (readability of at least 0.01 mg)
- Beaker with deionized water
- Weighing vessel (e.g., a small beaker or flask)
- Thermometer
- · Pipette tips

Procedure:

- Place the thermometer in the deionized water and record the temperature.
- Place the weighing vessel on the analytical balance and tare it.
- Set the micropipette to the desired calibration volume (start with the maximum volume).
- Attach a new pipette tip.
- Pre-wet the tip by aspirating and dispensing the deionized water three times back into the beaker.
- Aspirate the set volume of deionized water.
- Dispense the water into the tared weighing vessel on the balance.
- Record the weight.
- Tare the balance.
- Repeat steps 6-9 ten times for the same volume setting.
- Repeat the entire process for at least two other volume settings (e.g., 50% and 10% of the maximum volume).



- Convert the recorded weights to volumes using the density of water at the recorded temperature (Z-factor correction).
- Calculate the accuracy (systematic error) and precision (random error) for each volume setting.

Protocol 2: Preparing a Standard Solution with a Volumetric Flask

Objective: To prepare a solution of a precise concentration and volume.

Materials:

- Class A volumetric flask of the desired volume
- Solute (solid or liquid stock solution)
- Solvent (e.g., deionized water)
- Analytical balance (if using a solid solute)
- Weighing paper or boat
- Funnel
- Beaker
- · Wash bottle with solvent
- Dropper or pipette

Procedure:

- Accurately weigh the required mass of the solid solute on the analytical balance or accurately measure the required volume of the liquid stock solution.
- Transfer the solute to the volumetric flask using a funnel.



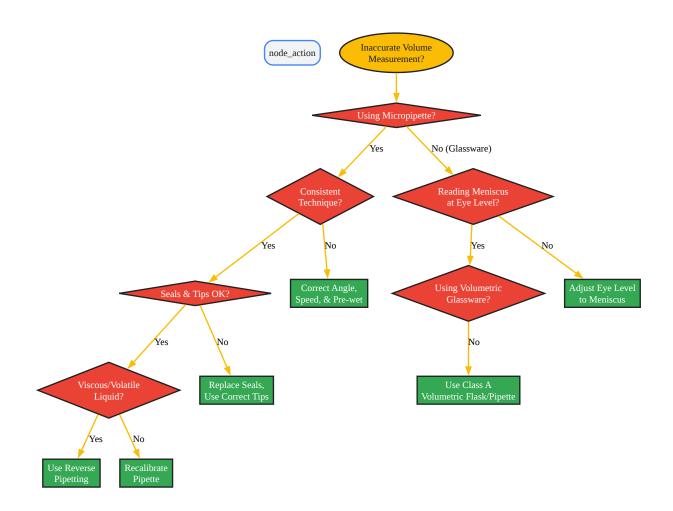
- Rinse the weighing boat and funnel with a small amount of the solvent into the flask to ensure all the solute is transferred.
- Add solvent to the flask until it is about two-thirds full.
- Stopper the flask and swirl gently to dissolve the solute completely.[14][15]
- Once the solute is dissolved, carefully add more solvent until the liquid level is just below the calibration mark on the neck of the flask.
- Use a dropper or pipette to add the final amount of solvent drop by drop until the bottom of the meniscus is exactly on the calibration mark.[15][16]
- Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
 [15]

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